molecular formula C20H18BrN3O4S B4238463 2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide

2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B4238463
M. Wt: 476.3 g/mol
InChI Key: OYWSNIDPPVLCSD-UHFFFAOYSA-N
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Description

2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of phenoxy acetamides This compound is characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Sulfonylation: The reaction of 4-bromophenylamine with a sulfonyl chloride to form 4-bromophenylsulfonamide.

    Phenoxy Acetamide Formation: The coupling of 4-bromophenylsulfonamide with phenoxyacetic acid to form the phenoxy acetamide intermediate.

    Pyridinylmethylation: The final step involves the reaction of the phenoxy acetamide intermediate with 2-pyridinylmethyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy Acetamides: Compounds with similar phenoxy acetamide structures but different substituents.

    Sulfonamides: Compounds containing the sulfonamide group, which may have similar biological activities.

    Pyridinylmethyl Derivatives: Compounds with the pyridinylmethyl group, which can exhibit similar pharmacological properties.

Uniqueness

2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4S/c21-15-4-6-16(7-5-15)24-29(26,27)19-10-8-18(9-11-19)28-14-20(25)23-13-17-3-1-2-12-22-17/h1-12,24H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWSNIDPPVLCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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